molecular formula C8H6N2O B113110 Imidazo[1,5-A]pyridine-5-carbaldehyde CAS No. 85691-71-0

Imidazo[1,5-A]pyridine-5-carbaldehyde

Cat. No.: B113110
CAS No.: 85691-71-0
M. Wt: 146.15 g/mol
InChI Key: JTPBTUUKUMKNHD-UHFFFAOYSA-N
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Description

Imidazo[1,5-A]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure, which combines the imidazole and pyridine rings.

Scientific Research Applications

Imidazo[1,5-A]pyridine-5-carbaldehyde has a wide range of applications in scientific research:

Future Directions

Imidazo[1,5-A]pyridine-5-carbaldehyde and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that there are many future directions for research and development involving this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-A]pyridine-5-carbaldehyde can be achieved through several methods. One common approach involves the cyclocondensation of pyridine derivatives with aldehydes under acidic conditions. Another method includes the oxidative cyclization of pyridine derivatives with nitriles using catalysts such as BF3·Et2O . Additionally, iodine-mediated one-pot synthesis has been reported, which involves the use of trifluoromethanesulfonic anhydride and 2-methoxypyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions. These reactions are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-A]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazo[1,5-A]pyridine-5-carboxylic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Imidazo[1,5-A]pyridine-5-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

imidazo[1,5-a]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPBTUUKUMKNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60527682
Record name Imidazo[1,5-a]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85691-71-0
Record name Imidazo[1,5-a]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,5-a]pyridine-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 20 g of 5-formyl-3-ethylthioimidazo[1,5-a]pyridine in 200 ml of isopropanol is added approximately 15 g of Raney nickel. The reaction mixture is stirred and heated at reflux temperature for 16 hours. The catalyst is removed by filtration through celite. The filtrate is evaporated under reduced pressure to yield an oily residue. This is purified by column chromatography on silica gel using a mixture of diethyl ether and ethyl acetate (2:1) as eluent. Evaporation of the solvent under reduced pressure yields 5-formylimidazo[1,5-a]pyridine melting at 138°-140°.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One

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